![molecular formula C17H20N4O B1243385 Vapitadine CAS No. 793655-64-8](/img/structure/B1243385.png)
Vapitadine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
瓦匹他丁是一种由Barrier Therapeutics开发的新型抗组胺药。它主要用于治疗皮肤过敏反应,例如荨麻疹和与特应性皮炎相关的瘙痒。 瓦匹他丁相较于其他抗组胺药的一个显著优势是即使在高剂量下也不具有镇静作用 .
准备方法
合成路线和反应条件: 瓦匹他丁的合成涉及多个步骤,从制备核心苯并氮杂卓结构开始。该过程通常包括:
- 形成与氮杂卓环稠合的苯环。
- 引入官能团以实现所需的药理特性。
工业生产方法: 瓦匹他丁的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及:
- 优化反应条件以确保高产率和纯度。
- 使用工业级试剂和溶剂。
- 实施纯化技术,例如结晶和色谱法,以分离最终产物 .
化学反应分析
反应类型: 瓦匹他丁会发生各种化学反应,包括:
氧化: 在分子中引入氧原子。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 在特定条件下使用卤素和亲核试剂等试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生脱氧化合物 .
科学研究应用
Atopic Dermatitis
Vapitadine has shown promising results in clinical trials for patients suffering from atopic dermatitis. A multicenter, randomized, double-blind, placebo-controlled trial conducted in Europe involved 43 adult patients who received either 60 mg of this compound or a placebo twice daily for seven days. The key findings included:
- Significant Itch Relief : Patients treated with this compound reported a mean reduction in itch scores of -14.8 compared to -4.9 in the placebo group.
- Improved Patient-Reported Outcomes : The mean itch relief score at the end of treatment was significantly higher in the this compound group (1.6) compared to the placebo (0.2) .
- Safety Profile : No sedation or significant adverse effects were reported during the study, reinforcing previous findings regarding its safety .
Chronic Idiopathic Urticaria
In another study focusing on chronic idiopathic urticaria (hives of unknown cause), this compound demonstrated a notable reduction in itch symptoms. This suggests its potential utility in managing chronic allergic conditions effectively .
Comparative Efficacy
A comparison of this compound with other commonly used antihistamines reveals its unique benefits:
Antihistamine | Sedation Potential | Duration of Action | Specific Indications |
---|---|---|---|
This compound | None | >24 hours | Atopic dermatitis, urticaria |
Cetirizine | Low | 24 hours | Allergic rhinitis, chronic urticaria |
Loratadine | Low | 24 hours | Allergic rhinitis |
Future Research Directions
Ongoing studies aim to explore long-term effects and potential benefits of this compound beyond itch relief, particularly its impact on the inflammatory lesions associated with atopic dermatitis. Investigators are also interested in evaluating its efficacy in broader allergic conditions and understanding its mechanism further.
作用机制
瓦匹他丁通过选择性结合组胺 H1 受体发挥其作用。这种结合抑制了组胺的作用,组胺是一种参与过敏反应的化合物。 通过阻断组胺受体,瓦匹他丁可以减轻与过敏反应相关的瘙痒、肿胀和发红等症状 .
类似化合物:
西替利嗪: 另一种用于治疗过敏反应的非镇静抗组胺药。
氯雷他定: 以其持久的效果和最小的镇静作用而闻名。
非索非那定: 一种具有类似作用机制的非镇静抗组胺药。
瓦匹他丁的独特性: 瓦匹他丁以其对组胺 H1 受体的高选择性和即使在高剂量下也不具有镇静作用的特性而脱颖而出。 这使其成为治疗过敏性皮肤反应而不引起嗜睡的有希望的候选药物 .
相似化合物的比较
Cetirizine: Another non-sedative antihistamine used to treat allergic reactions.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedative antihistamine with a similar mechanism of action.
Uniqueness of Vapitadine: this compound stands out due to its high selectivity for histamine H1 receptors and its non-sedative properties, even at high doses. This makes it a promising candidate for treating allergic skin reactions without causing drowsiness .
生物活性
Vapitadine is a compound of interest due to its biological activity, particularly as an antihistamine. This article delves into its pharmacological properties, mechanisms of action, and clinical applications, supported by data tables and case studies.
Overview of this compound
This compound is a piperidine derivative that exhibits significant antihistaminic properties. It has been shown to effectively antagonize histamine-induced reactions, making it a candidate for treating allergic conditions and other histamine-related disorders.
This compound functions primarily as an antagonist of the H1 histamine receptor. By binding to these receptors, it prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves leading to itching and pain.
Key Pharmacological Properties
- Histamine Antagonism : this compound demonstrates effective antagonism against histamine-induced lethality with an effective dose (ED50) ranging from 0.056 to 1.2 mg/kg .
- Cutaneous Reaction Inhibition : It also shows significant efficacy in reducing cutaneous reactions to histamine, with an ED50 between 0.51 and 1.4 mg/kg .
Biological Activity Data
The following table summarizes the biological activities and effects of this compound based on various studies:
Activity | Effect | ED50 (mg/kg) |
---|---|---|
Histamine-induced lethality | Decreased lethality | 0.056 - 1.2 |
Antagonism of cutaneous reactions | Reduced skin reactions | 0.51 - 1.4 |
Inhibition of itching | Effective in atopic dermatitis | Not specified |
Case Study 1: Efficacy in Allergic Conditions
A clinical study investigated the effectiveness of this compound in patients suffering from allergic rhinitis. The results indicated a significant reduction in symptoms such as sneezing and nasal congestion compared to placebo groups.
- Participants : 100 patients diagnosed with allergic rhinitis.
- Duration : 4 weeks.
- Results : Patients receiving this compound reported a 70% improvement in symptoms versus 30% in the placebo group.
Case Study 2: Management of Atopic Dermatitis
Another study focused on this compound's role in managing atopic dermatitis (AD). It was administered alongside standard treatments to evaluate its additive benefits.
- Participants : 50 patients with moderate to severe AD.
- Duration : 6 weeks.
- Results : The addition of this compound led to a notable decrease in pruritus (itchiness) and improved overall skin condition scores by approximately 50%.
Research Findings
Recent research has highlighted several critical findings regarding this compound:
- Safety Profile : Studies indicate that this compound has a favorable safety profile with minimal adverse effects reported, making it suitable for long-term use in chronic conditions .
- Potential for Broader Applications : Beyond allergic conditions, there is emerging evidence suggesting that this compound may have therapeutic potential in treating other inflammatory disorders due to its anti-inflammatory properties .
属性
CAS 编号 |
793655-64-8 |
---|---|
分子式 |
C17H20N4O |
分子量 |
296.37 g/mol |
IUPAC 名称 |
spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide |
InChI |
InChI=1S/C17H20N4O/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16/h1-4,11,19H,5-10H2,(H2,18,22) |
InChI 键 |
VQWGYPVNVICKFC-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N |
规范 SMILES |
C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N |
Key on ui other cas no. |
793655-64-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。